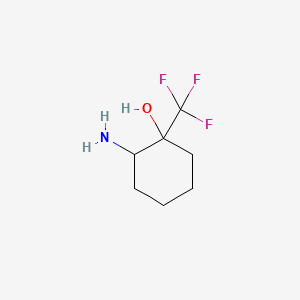

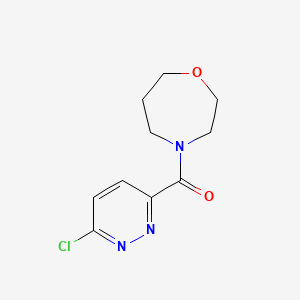

![molecular formula C11H12N2O2 B2427891 spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one CAS No. 1603067-59-9](/img/structure/B2427891.png)

spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 1H-pyrrolo[3,2-c]pyridine . The compound has been synthesized as a colchicine-binding site inhibitor, which means it has the potential to inhibit the function of colchicine, a chemical that has significant effects on cell division .

Synthesis Analysis

The synthesis of spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one involves the use of 6-bromo-1H-pyrrolo[3,2-c]pyridine as a starting material . Other reagents used in the synthesis include 3,4,5-trimethoxyphenylboric acid, K2CO3, pyridine, and Cu(OAc)2 . The synthesis process is carried out in 1,4-dioxane .

Scientific Research Applications

Synthesis and Structural Analysis

- Spiro[indane-1,7′-pyrrolo[3,4-b]pyridin]-5′-ones have been synthesized via acid-catalyzed rearrangement, demonstrating the potential for constructing complex spiro compounds (Bahajaj & Vernon, 1996).

- Studies on the NMR, mass spectral, and X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles] have been conducted, contributing to a deeper understanding of their structural properties (Laihia et al., 2006).

- A novel synthetic approach for spiro[pyrrolidine-3,3'-oxindoles], showing high cytotoxicity towards tumor cell lines, was developed using a cascade transformation of 3-(2-azidoethyl)oxindoles (Akaev et al., 2017).

Applications in Medicinal Chemistry

- An enantioselective organocatalytic approach was described for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting their importance in medicinal chemistry (Chen et al., 2009).

- The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity suggests new avenues in medicinal chemistry (Chen et al., 2009).

Crystallographic Analysis

- Crystallographic analysis of spiro[pyrrolidine-3,3'-oxindoles] has been performed to confirm structures and understand molecular conformations (Aravindan et al., 2006).

- The study of 3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile provided insights into the conformational aspects and packing interactions in crystals (Inglebert et al., 2013).

Mechanism of Action

Target of Action

The primary target of spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is the colchicine-binding site of tubulin . Tubulin is a critical component of the cytoskeleton and plays fundamental roles in various biological processes, such as cell mitosis, cytokinesis, and signal transduction .

Mode of Action

Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one interacts with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 . This interaction disrupts the balance of microtubule dynamics, leading to mitotic arrest .

Biochemical Pathways

The compound affects the microtubule dynamics by inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis .

Pharmacokinetics

It is noted that one of the derivatives conformed well to lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The compound’s action results in significant G2/M phase cell cycle arrest and apoptosis . It also disrupts tubulin microtubule dynamics, which is crucial for cell division .

Future Directions

The future research directions for spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one could involve further exploration of its potential as a colchicine-binding site inhibitor . This could include more detailed studies of its mechanism of action, as well as investigations into its potential therapeutic applications, particularly in the field of cancer treatment .

Properties

IUPAC Name |

spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-11(2-5-15-6-3-11)8-7-12-4-1-9(8)13-10/h1,4,7H,2-3,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZDCIMIGRPVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C=CN=C3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

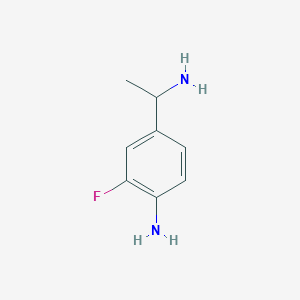

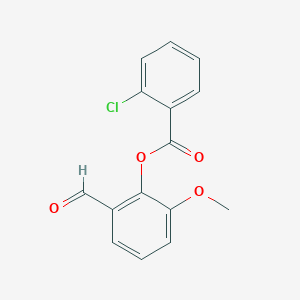

![1-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2427813.png)

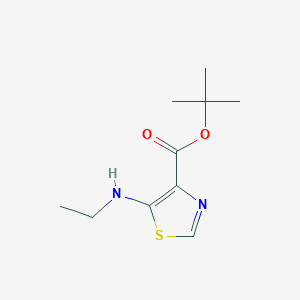

![N-allyl-2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2427815.png)

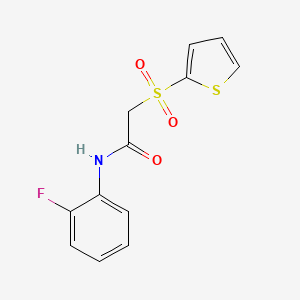

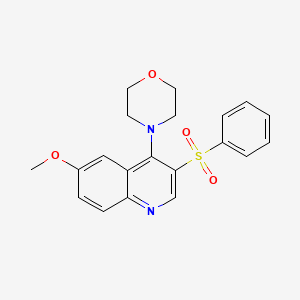

![4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2427816.png)

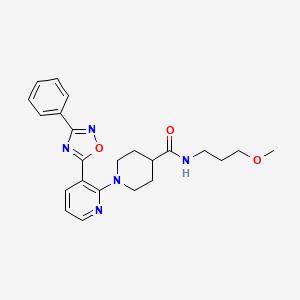

![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)

![2-cyano-N-methyl-N-[2-(3-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2427830.png)

![N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2427831.png)